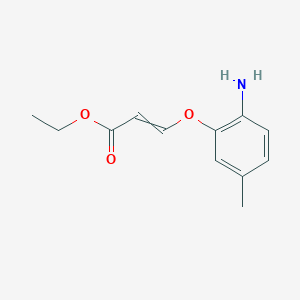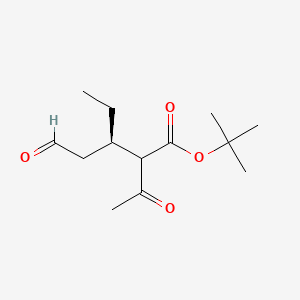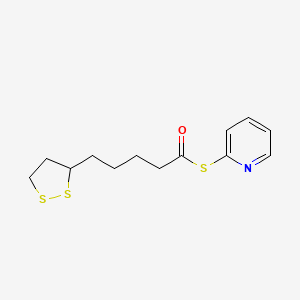![molecular formula C15H11ClN2O2 B12616201 Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- is a complex organic compound that features a unique structure combining a pyrrolopyridine core with a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups through nucleophilic substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or ethers .
Applications De Recherche Scientifique
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-ethanone
- 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(5,6-Dimethoxypyridin-2-yl)ethanone
Uniqueness
Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy- stands out due to its unique combination of a pyrrolopyridine core and a phenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Propriétés
Formule moléculaire |
C15H11ClN2O2 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C15H11ClN2O2/c16-14-11-6-7-17-15(11)18-8-12(14)13(19)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
Clé InChI |
NSGFAHGRSYVJEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)C2=CN=C3C(=C2Cl)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)

![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)




![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)

![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)
